1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone
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Overview
Description
1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone is a complex organic compound that features a piperazine ring, a pyridine ring, a pyrrole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridine and pyrrole rings, and the construction of the thiazole ring. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: This multicomponent reaction is used to introduce various functional groups into the molecule.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-pyridyl)ethyl]piperazine: A simpler analog with similar structural features.
4-(1H-pyrrol-1-yl)aniline: Contains a pyrrole ring and is used in similar applications.
4,4’-Vinylenedipyridine: Features a pyridine ring and is used in materials science.
Uniqueness
1-{4-[2-(4-pyridyl)ethyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This complexity allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N5OS |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C20H23N5OS/c26-19(15-18-16-27-20(22-18)25-8-1-2-9-25)24-13-11-23(12-14-24)10-5-17-3-6-21-7-4-17/h1-4,6-9,16H,5,10-15H2 |
InChI Key |
MWXUQBLMFRMOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)CC3=CSC(=N3)N4C=CC=C4 |
Origin of Product |
United States |
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